REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[Br:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=O.[CH2:21]=[C:22]([CH3:24])[CH3:23].FC(F)(F)S([O-])(=O)=O.[Yb+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O>C(#N)C.C(OCC)(=O)C>[Br:12][C:13]1[CH:14]=[C:15]([CH:16]2[CH2:21][C:22]([CH3:24])([CH3:23])[C:5]3[C:6](=[CH:7][CH:8]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=3)[NH:9]2)[CH:18]=[CH:19][CH:20]=1 |f:3.4.5.6|
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Name
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|
Quantity
|
12.6 g
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Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)N)(F)F
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Name
|
|
Quantity
|
9.2 mL
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
21 mL
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Type
|
reactant
|
Smiles
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C=C(C)C
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Name
|
|
Quantity
|
5.8 g
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Type
|
reactant
|
Smiles
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FC(S(=O)(=O)[O-])(F)F.[Yb+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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300 mL
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Type
|
solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at 85° C. for 18 h in sealed tube
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water (100 mL×2) and brine (100 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
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Details
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the residue was purified by ISCO combi-flash chromatography (gradient elution, 20-40% ethyl acetate in petroleum ether)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1NC2=CC=C(C=C2C(C1)(C)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |